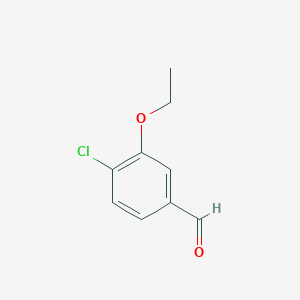
4-Chloro-3-ethoxybenzaldehyde
Vue d'ensemble
Description
4-Chloro-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-ethoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a formyl group .Physical And Chemical Properties Analysis
4-Chloro-3-ethoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
1. Synthesis of Novel Chloro-3-Ethoxybenzyl-Piperidin-4-Amino Benzo[d] Oxazole-5-Sulphanamide
- Summary of Application: This compound was synthesized from 1-(4-chloro-3-ethoxybenzyl)piperidin-4-amine and 2-(methyl thio) benzo[d]oxazole-5-sulphanamide. The intermediates were prepared by simple and efficient methods in good yields .
- Methods of Application: The synthesis involved the reaction of (4-chloro-3-ethoxyphenyl) methanol with TEMPO and BAIB at ambient temperature .
- Results or Outcomes: All structures of the newly synthesized compounds were confirmed by IR, NMR, mass spectral studies and elemental analysis .
2. Synthesis of Schiff Base Metal (II) Complexes
- Summary of Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes: The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
3. Synthesis of 4-Hydroxy-3-Methoxybenzaldehyde Nicotinamide Co-Crystal
- Summary of Application: A co-crystal of 4-hydroxy-3-methoxybenzaldehyde nicotinamide was grown by slow evaporation technique .
- Methods of Application: The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
- Results or Outcomes: The results of these analyses were not provided in the source .
4. Synthesis of Benzoxazoles
- Summary of Application: Benzoxazoles have found broad applications in medicinal chemistry and pharmacology, material chemistry, organometallic and coordination chemistry .
- Methods of Application: The synthesis involved the reaction of 4-chloro-3-ethoxybenzaldehyde with other reagents .
- Results or Outcomes: The newly synthesized compounds were confirmed by IR, NMR, mass spectral studies and elemental analysis .
5. Synthesis of Benzoxazoles
- Summary of Application: Benzoxazoles have found broad applications in medicinal chemistry and pharmacology, material chemistry, organometallic and coordination chemistry .
- Methods of Application: The synthesis involved the reaction of 4-chloro-3-ethoxybenzaldehyde with other reagents .
- Results or Outcomes: The newly synthesized compounds were confirmed by IR, NMR, mass spectral studies and elemental analysis .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

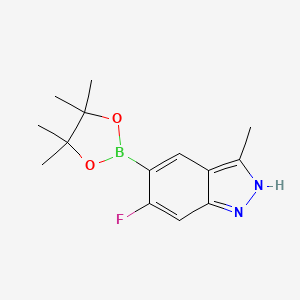
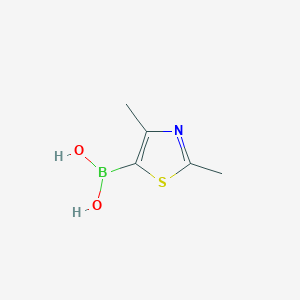
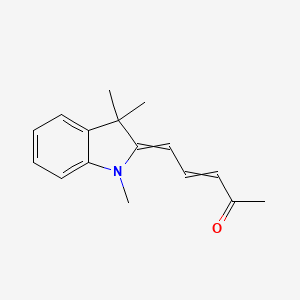
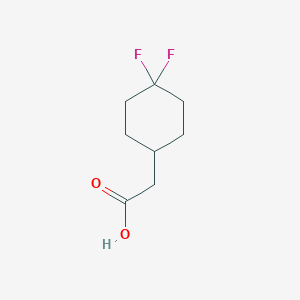
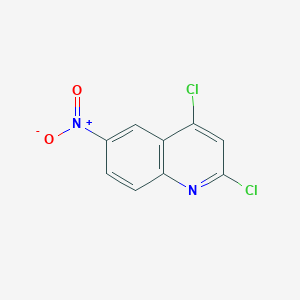
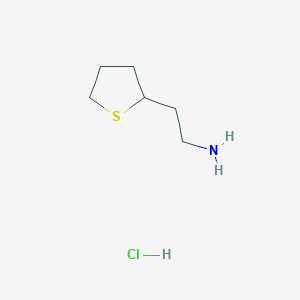
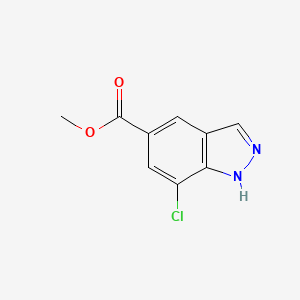
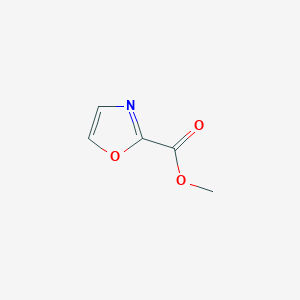
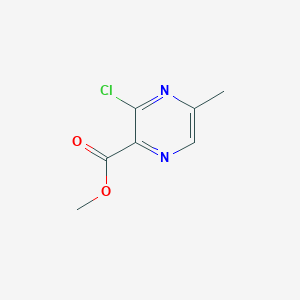
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
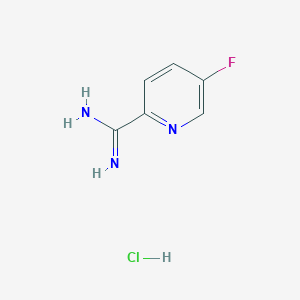
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)